

physical and chemical properties of 15-Dihydroepioxylubimin

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Compound of Interest

Compound Name: 15-Dihydroepioxylubimin

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An In-Depth Technical Guide to 15-Dihydroepioxylubimin

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. The information is presented to support further research and development efforts involving this compound.

Physical and Chemical Properties

15-Dihydroepioxylubimin is a sesquiterpenoid with the molecular formula $C_{15}H_{26}O_3$.^[1] It presents as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C15H26O3	[1]
Molecular Weight	254.37 g/mol	
Physical Description	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Predicted Boiling Point	386.7 ± 42.0 °C	
Predicted Density	1.10 ± 0.1 g/cm ³	
Predicted pKa	14.50 ± 0.70	

Spectroscopic Data

The structural elucidation of **15-Dihydroepioxylubimin** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed spectra for **15-Dihydroepioxylubimin** are not readily available in the public domain, this section outlines the expected characteristic signals based on its chemical structure and data from related sesquiterpenoids isolated from *Datura metel*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to methyl groups, methylene protons, and methine protons characteristic of a sesquiterpenoid skeleton. The chemical shifts would provide information on the electronic environment of each proton.
- ¹³C NMR:** The carbon NMR spectrum would reveal the number of distinct carbon environments. Based on the molecular formula, 15 carbon signals are expected. The chemical shifts would help in identifying the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, and carbonyl or ether carbons).

Infrared (IR) Spectroscopy

The IR spectrum of **15-Dihydroepioxylubimin** is anticipated to display absorption bands corresponding to its functional groups. Key expected absorptions include:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} if hydroxyl groups are present.
- C-H stretching: Bands in the 2850-3000 cm^{-1} region for sp^3 -hybridized carbons.
- C=O stretching: If a carbonyl group is present, a strong absorption band would be expected in the 1650-1750 cm^{-1} region.
- C-O stretching: Absorptions in the 1000-1300 cm^{-1} region, indicative of ether or alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **15-Dihydroepioxylubimin**. The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure, revealing stable fragments and characteristic losses that can be pieced together to deduce the connectivity of the molecule.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **15-Dihydroepioxylubimin** are crucial for its further study. The following represents a generalized workflow based on standard phytochemical procedures for the isolation of sesquiterpenoids from plant material.



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Figure 1. Generalized workflow for the isolation and characterization of **15-Dihydroepioxylubimin**.

Methodology:

- **Plant Material Collection and Preparation:** The leaves of *Datura metel* are collected, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to extraction with a suitable solvent, such as methanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure.
- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions obtained from partitioning are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing compounds of interest.
- **Purification:** The fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **15-Dihydroepioxylubimin**.
- **Structure Elucidation:** The structure of the isolated compound is then determined using spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HMQC, HMBC), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

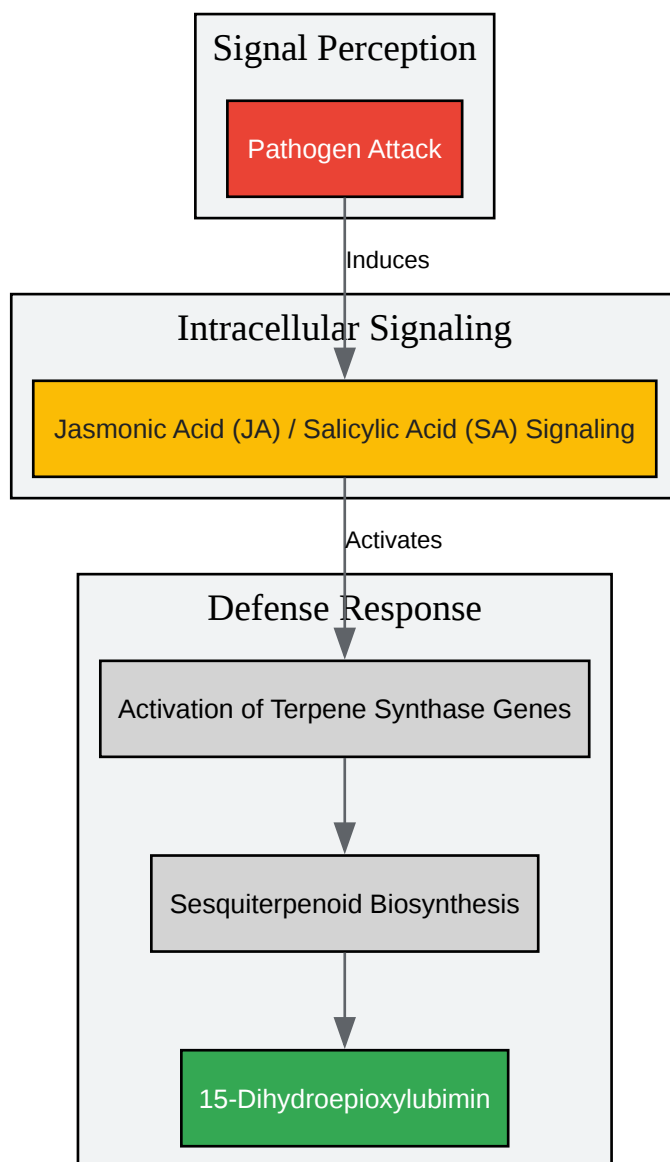
Biological Activity and Signaling Pathways

While specific biological activities for **15-Dihydroepioxylubimin** have not been extensively reported, its classification as a sesquiterpenoid suggests potential roles in plant defense and possible pharmacological activities. Sesquiterpenoids are a large class of natural products known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Given its origin from *Datura metel*, a plant known for producing a variety of secondary metabolites with potent biological effects, it is plausible that **15-Dihydroepioxylubimin** contributes to the plant's defense mechanisms against pathogens and herbivores.

Hypothesized Signaling Pathway Involvement in Plant Defense:

The production of sesquiterpenoids in plants is often induced in response to biotic stress. This induction is typically mediated by complex signaling pathways involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA). A simplified, hypothetical signaling cascade leading to the biosynthesis of a defense-related sesquiterpenoid like **15-Dihydroepioxylubimin** is depicted below.



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Figure 2. Hypothesized signaling pathway for the induction of **15-Dihydroepioxylubimin** biosynthesis in plant defense.

Conclusion and Future Directions

15-Dihydroepioxylubimin is a sesquiterpenoid with a defined chemical structure, yet its biological functions remain largely unexplored. This guide provides a foundational understanding of its known properties and the necessary experimental approaches for its further investigation. Future research should focus on the following areas:

- **Definitive Spectroscopic Characterization:** Obtaining and publishing high-resolution NMR, IR, and MS spectra is essential for unambiguous identification and to serve as a reference for future studies.
- **Total Synthesis:** The chemical synthesis of **15-Dihydroepioxylubimin** would provide a reliable source of the compound for biological testing and could allow for the creation of analogs with potentially enhanced activities.
- **Biological Screening:** A comprehensive screening of **15-Dihydroepioxylubimin** for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.
- **Mechanism of Action Studies:** Should biological activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action and identify the cellular signaling pathways it modulates.

By addressing these research gaps, the scientific community can fully uncover the potential of **15-Dihydroepioxylubimin** as a lead compound for drug discovery or as a tool to better understand plant defense mechanisms.

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References

- 1. ucl.ac.uk [ucl.ac.uk]

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